Cyclo(RGDyK) Cyclo(RGDyK) Cyclo(RGDyK)(cas# 250612-42-1) is a potent and selective αVβ3 integrin inhibitor with IC50 of 20 nM. The αVβ3 integrin, expressed on various malignant human tumors and on endothelial cells, plays an important role in tumor-induced angiogenesis and tumor metastasis. Therefore, αVβ3 integrin is a potential therapeutic target for tumor disease. Inhibition of αVβ3 integrin by αVβ3 antagonists not only blocked blood vessel formation but further led to tumor regression 
Brand Name: Vulcanchem
CAS No.: 250612-42-1
VCID: VC0005606
InChI: InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
SMILES: C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C27 H41 N9 O8 . 2 C2 H F3 O2
Molecular Weight: 847.72

Cyclo(RGDyK)

CAS No.: 250612-42-1

Inhibitors

VCID: VC0005606

Molecular Formula: C27 H41 N9 O8 . 2 C2 H F3 O2

Molecular Weight: 847.72

Purity: 98% (HPLC)

Cyclo(RGDyK) - 250612-42-1

CAS No. 250612-42-1
Product Name Cyclo(RGDyK)
Molecular Formula C27 H41 N9 O8 . 2 C2 H F3 O2
Molecular Weight 847.72
IUPAC Name 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7)/t17-,18-,19+,20-;;/m0../s1
SMILES C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Appearance Solid powder
Description Cyclo(RGDyK)(cas# 250612-42-1) is a potent and selective αVβ3 integrin inhibitor with IC50 of 20 nM. The αVβ3 integrin, expressed on various malignant human tumors and on endothelial cells, plays an important role in tumor-induced angiogenesis and tumor metastasis. Therefore, αVβ3 integrin is a potential therapeutic target for tumor disease. Inhibition of αVβ3 integrin by αVβ3 antagonists not only blocked blood vessel formation but further led to tumor regression 
Purity 98% (HPLC)
Synonyms Cyclo(RGDyK) trifluoroacetate;Cyclo(L-​arginylglycyl-​L-​α-​aspartyl-​D-​tyrosyl-​L-​lysyl)​, 2,​2,​2-​trifluoroacetate;
Reference 1. J Drug Target. 2011 Jan;19(1):25-36. doi: 10.3109/10611861003663531. Epub 2010
Mar 16.

Cyclic RGDyK conjugation facilitates intracellular drug delivery of polymeric
micelles to integrin-overexpressing tumor cells and neovasculature.

Yin J(1), Li Z, Yang T, Wang J, Zhang X, Zhang Q.

Author information:
(1)State Key Laboratory of Natural and Biomimetic Drugs, School of Pharmaceutical
Sciences, Peking University, Beijing, People/'s Republic of China.

On the basis of the fact of the overexpression of integrins in malignant tumor
cells and neovasculature, and the advantage of polymeric micelles (PM) as the
drug carriers, a cyclic RGD peptide (cRGDyK) was anchored on the surface of
polyethylene glycol-b-poly(lactic-co-glycolic acid) (PEG-b-PLGA) micelles as a
ligand of integrins in order to enhance the intracellular delivery of
encapsulated hydrophobic drug into the tumor cells and its neovasculature. Toward
this goal, PEG-b-PLGA micelles without or with cRGDyK conjugation loaded with
paclitaxel (PTX) or DiI were prepared and characterized. The results revealed
that drug-loaded micelles were stable in solution, with small diameters (<80 nm)
and a low critical micelle concentration. Spectrophotofluorometry, confocal
microscopy, and flow cytometry showed that cRGDyK-conjugated micelles (TPM)
facilitated the cell-specific uptake of DiI into the murine melanoma B16-F10
cells and human umbilical vein endothelial cells (HUVEC) via integrin-mediated
endocytosis compared with cRGDyK-free micelles (NPM), and the uptake was
proportional to the ratio of cRGDyK modification in certain range. Meanwhile,
PTX-loaded TPM displayed higher cytotoxicity and antiproliferation activities
against both cells than PTX-loaded NPM. These results suggest that cRGDyK-coupled
PEG-b-PLGA micelles may be the promising intracellular targeting carriers for
efficient delivery of chemotherapeutic agents into tumor cells and
neovasculature.
PubChem Compound 129896716
Last Modified Dec 05 2021
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